molecular formula C19H13FO3 B11400033 3-(4-fluorophenyl)-5,9-dimethyl-7H-furo[3,2-g]chromen-7-one

3-(4-fluorophenyl)-5,9-dimethyl-7H-furo[3,2-g]chromen-7-one

Cat. No.: B11400033
M. Wt: 308.3 g/mol
InChI Key: LFXVCCOYDMUONX-UHFFFAOYSA-N
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Description

3-(4-fluorophenyl)-5,9-dimethyl-7H-furo[3,2-g]chromen-7-one is a synthetic compound belonging to the class of furochromenones. This compound is characterized by the presence of a fluorophenyl group and two methyl groups attached to the furochromenone core. It is of interest in various fields of scientific research due to its unique chemical structure and potential biological activities.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(4-fluorophenyl)-5,9-dimethyl-7H-furo[3,2-g]chromen-7-one typically involves multi-step organic reactions. One common method involves the condensation of substituted phenols with cinnamic acid derivatives in the presence of polyphosphoric acid, followed by cyclization reactions . Another approach includes the Michael addition of acrylonitrile to phenols, followed by cyclization using trifluoroacetic acid and trifluoromethanesulfonic acid .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the general principles of large-scale organic synthesis, such as optimization of reaction conditions, use of efficient catalysts, and purification techniques, would apply to its production.

Chemical Reactions Analysis

Types of Reactions

3-(4-fluorophenyl)-5,9-dimethyl-7H-furo[3,2-g]chromen-7-one can undergo various chemical reactions, including:

    Oxidation: This reaction can introduce additional functional groups or modify existing ones.

    Reduction: This reaction can reduce double bonds or other reducible groups.

    Substitution: This reaction can replace one functional group with another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, solvents like dichloromethane or ethanol, and catalysts to enhance reaction rates.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield hydroxylated derivatives, while substitution reactions could introduce new functional groups such as alkyl or aryl groups.

Scientific Research Applications

3-(4-fluorophenyl)-5,9-dimethyl-7H-furo[3,2-g]chromen-7-one has several scientific research applications:

Mechanism of Action

The mechanism of action of 3-(4-fluorophenyl)-5,9-dimethyl-7H-furo[3,2-g]chromen-7-one involves its interaction with specific molecular targets, such as enzymes or receptors. The fluorophenyl group and the furochromenone core play crucial roles in binding to these targets, leading to modulation of biological pathways. Detailed studies are required to elucidate the exact molecular mechanisms and pathways involved .

Comparison with Similar Compounds

Similar Compounds

  • 3-(4-fluorophenyl)-5-phenyl-7H-furo[3,2-g]chromen-7-one
  • 3-(4-fluorophenyl)-5-propyl-7H-furo[3,2-g]chromen-7-one
  • 3-(4-fluorophenyl)-7H-furo[3,2-g]chromen-7-one

Uniqueness

3-(4-fluorophenyl)-5,9-dimethyl-7H-furo[3,2-g]chromen-7-one is unique due to the presence of both fluorophenyl and dimethyl groups, which confer distinct chemical and biological properties. These structural features may enhance its binding affinity to molecular targets and its stability under various conditions .

Properties

Molecular Formula

C19H13FO3

Molecular Weight

308.3 g/mol

IUPAC Name

3-(4-fluorophenyl)-5,9-dimethylfuro[3,2-g]chromen-7-one

InChI

InChI=1S/C19H13FO3/c1-10-7-17(21)23-19-11(2)18-15(8-14(10)19)16(9-22-18)12-3-5-13(20)6-4-12/h3-9H,1-2H3

InChI Key

LFXVCCOYDMUONX-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=O)OC2=C(C3=C(C=C12)C(=CO3)C4=CC=C(C=C4)F)C

Origin of Product

United States

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